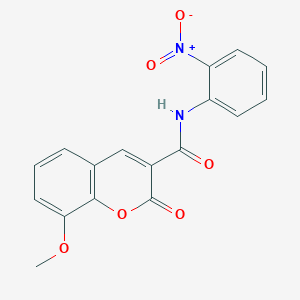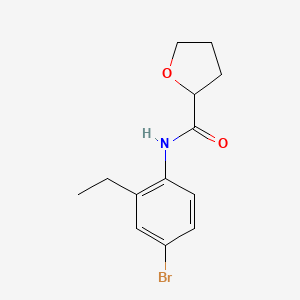METHANONE](/img/structure/B4180435.png)
[4-(3-METHOXYBENZYL)PIPERAZINO](2-METHYLPHENYL)METHANONE
Overview
Description
1-(3-Methoxybenzyl)-4-(2-methylbenzoyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of [4-(3-METHOXYBENZYL)PIPERAZINO](2-METHYLPHENYL)METHANONE can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with piperazine in the presence of a base, followed by acylation with 2-methylbenzoyl chloride. The reaction conditions typically include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Catalysts and advanced purification techniques may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
1-(3-Methoxybenzyl)-4-(2-methylbenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(3-Methoxybenzyl)-4-(2-methylbenzoyl)piperazine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(3-METHOXYBENZYL)PIPERAZINO](2-METHYLPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Methoxybenzyl)-4-(2-methylbenzoyl)piperazine can be compared with other similar compounds, such as:
1-(3-Methoxybenzyl)piperazine: Lacks the methylbenzoyl group, resulting in different chemical and biological properties.
4-(2-Methylbenzoyl)piperazine: Lacks the methoxybenzyl group, leading to variations in reactivity and applications.
1-Benzyl-4-(2-methylbenzoyl)piperazine:
The uniqueness of [4-(3-METHOXYBENZYL)PIPERAZINO](2-METHYLPHENYL)METHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-6-3-4-9-19(16)20(23)22-12-10-21(11-13-22)15-17-7-5-8-18(14-17)24-2/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVLAMKHUIAUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-difluorophenyl)-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4180353.png)
![N-(tert-butyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4180359.png)
![6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4180366.png)
![3,5-DIMETHYL-N-{5-METHYL-4-PHENYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4180369.png)


![1-[4-(METHYLSULFONYL)PIPERAZINO]-3-PHENYL-1-PROPANONE](/img/structure/B4180393.png)
![4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4180406.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B4180407.png)
METHANONE](/img/structure/B4180409.png)

![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4180414.png)
![N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(2-NITROPHENYL)ACETAMIDE](/img/structure/B4180419.png)
![(5-Methyl-1,2-oxazol-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B4180429.png)
